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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

intramolecular hydroarylation of N-propargylanilines, a powerful cyclization reaction for the

synthesis of quinoline and tetrahydroquinoline scaffolds. These structural motifs are of

significant interest in medicinal chemistry and drug development due to their prevalence in

biologically active molecules. This document covers various catalytic systems, summarizes key

quantitative data, and provides detailed experimental procedures for researchers aiming to

utilize this methodology.

Introduction
The intramolecular hydroarylation of N-propargylanilines is a robust and atom-economical

method for the construction of nitrogen-containing heterocycles. This reaction involves the

cyclization of an N-propargylaniline derivative, where the aryl group adds across the alkyne

moiety, leading to the formation of substituted quinolines or their partially saturated analogues.

The choice of catalyst is crucial and dictates the reaction pathway, efficiency, and selectivity.

Transition metals such as gold, platinum, copper, zinc, and iron have all been successfully

employed to catalyze this transformation, each offering distinct advantages.[1][2][3][4][5][6]
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A variety of transition metal catalysts have been developed for the intramolecular

hydroarylation of N-propargylanilines. The selection of the catalyst can influence the reaction

conditions, substrate scope, and the nature of the final product (e.g., dihydroquinolines vs.

tetrahydroquinolines).

Gold-Catalyzed Hydroarylation
Gold catalysts, particularly Au(I) complexes, are highly effective for the intramolecular

hydroarylation of N-propargylanilines, typically affording 1,2-dihydroquinolines.[1][7] These

reactions often proceed under mild conditions with good to excellent yields.[1] A notable

advancement is the tandem gold-catalyzed intramolecular hydroarylation and transfer

hydrogenation, which provides direct access to valuable tetrahydroquinoline derivatives.[2][8]

[9][10]

Copper and Zinc-Catalyzed Reactions
Copper(I) and Zinc(II) catalysts have been utilized in intramolecular hydroarylation-redox cross-

dehydrogenative coupling reactions of N-propargylanilines with various nucleophiles.[3][4]

These methods allow for the direct introduction of additional functionality at the 2-position of the

resulting tetrahydroquinoline ring system.

Palladium- and Platinum-Catalyzed Cyclization
Palladium and platinum catalysts are also effective for related intramolecular cyclizations. While

palladium catalysts can promote hydroamination, platinum catalysts have been shown to

facilitate hydroarylation, highlighting the divergent reactivity that can be achieved by catalyst

selection.[5][11]

Iron-Catalyzed Cyclization
Iron catalysts offer a cost-effective and environmentally benign alternative for promoting the

synthesis of N-heterocycles.[12] Iron-catalyzed intramolecular hydroarylation of N-

propargylanilines provides an efficient route to substituted 1,2-dihydroquinolines.[6]

Data Presentation
The following tables summarize the quantitative data from key studies on the intramolecular

hydroarylation of N-propargylanilines, allowing for easy comparison of different catalytic
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systems and reaction conditions.

Table 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-

propargylanilines[1]

Entry
Substrate
(R)

Catalyst Solvent Temp (°C) Time (h) Yield (%)

1 H
[IPrAu(CH3

CN)]SbF6
CH2Cl2 rt 0.5 95

2 4-Me
[IPrAu(CH3

CN)]SbF6
CH2Cl2 rt 0.5 92

3 4-OMe
[IPrAu(CH3

CN)]SbF6
CH2Cl2 rt 0.5 90

4 4-Cl
[IPrAu(CH3

CN)]SbF6
CH2Cl2 rt 1 85

5 3-Me
[IPrAu(CH3

CN)]SbF6
CH2Cl2 rt 0.5

93

(ortho/para

1:1)

Table 2: Gold-Catalyzed Tandem Intramolecular Hydroarylation and Transfer Hydrogenation[2]

Entry
Substrate
(R)

Catalyst Solvent Temp (°C) Time (h) Yield (%)

1 H
XPhosAuN

Tf2
HFIP 80 12 87

2 4-Me
XPhosAuN

Tf2
HFIP 80 12 85

3 4-OMe
XPhosAuN

Tf2
HFIP 80 12 82

4 4-F
XPhosAuN

Tf2
HFIP 80 12 78
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Experimental Protocols
General Procedure for the Synthesis of N-(2-
Alkynyl)anilines
A typical procedure for the synthesis of the starting N-(2-alkynyl)aniline substrates is as follows:

To a solution of the corresponding aniline (1.0 equiv) and the appropriate propargylic alcohol

(1.2 equiv) in a suitable solvent such as acetonitrile, a catalyst (e.g., a copper or palladium salt)

is added.[13] The reaction mixture is stirred at room temperature or heated until completion, as

monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched,

and the product is extracted with an organic solvent. The combined organic layers are dried

over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure. The

crude product is then purified by column chromatography on silica gel to afford the desired N-

(2-alkynyl)aniline.[13]

Protocol 1: Gold-Catalyzed Intramolecular
Hydroarylation of N-Ethoxycarbonyl-N-
propargylanilines[1]

To a solution of the N-ethoxycarbonyl-N-propargylaniline (0.35 mmol) in dichloromethane (2

mL) in a reaction vial, the gold catalyst (e.g., [IPrAu(CH3CN)]SbF6, 2 mol%) is added.

The reaction mixture is stirred at room temperature.

The progress of the reaction is monitored by TLC.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel to yield the

corresponding 4-substituted-1,2-dihydroquinoline.

Protocol 2: Gold-Catalyzed Tandem Intramolecular
Hydroarylation and Transfer Hydrogenation[2]

In a sealed reaction tube, the N-aryl propargylamine (0.2 mmol), the gold catalyst

(XPhosAuNTf2, 5 mol%), and hexafluoroisopropanol (HFIP, 2 mL) are combined.
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The mixture is stirred at 80 °C for the time indicated in the corresponding data table.

After cooling to room temperature, the reaction mixture is concentrated under reduced

pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

tetrahydroquinoline.

Protocol 3: Electrophilic Cyclization of N-(2-
Alkynyl)anilines using ICl[13][14]

To a solution of the N-(2-alkynyl)aniline (0.3 mmol) and sodium bicarbonate (2 equiv) in

acetonitrile (2 mL) in a vial, a solution of iodine monochloride (ICl, 2 equiv) in acetonitrile (1

mL) is added dropwise over 10 minutes at room temperature.

The solution is stirred for an additional 10 minutes.

The reaction mixture is then diluted with diethyl ether (25 mL) and washed with a saturated

aqueous solution of sodium thiosulfate (Na2S2O3, 20 mL).

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are dried over MgSO4, filtered, and the solvent is evaporated

under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the 3-

iodoquinoline derivative.
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Caption: General experimental workflow for gold-catalyzed N-propargylaniline cyclization.
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Caption: A plausible catalytic cycle for gold-catalyzed intramolecular hydroarylation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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